[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate
Description
The compound [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate is a benzoate ester derivative comprising two key structural motifs:
- 4-Methylbenzoate moiety: A benzene ring substituted with a methyl group at the para position and an ester functional group.
- Carbamoyl-linked 4-chloro-2-fluorophenyl group: A carbamoyl group bridges a methylene unit to a phenyl ring bearing chlorine (para) and fluorine (ortho) substituents.
Properties
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-10-2-4-11(5-3-10)16(21)22-9-15(20)19-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZPJASNOWGPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 4-chloro-2-fluoroaniline with methyl 4-methylbenzoate in the presence of a coupling agent such as carbonyldiimidazole (CDI). The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following mechanisms have been observed:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is essential for effective cancer treatment.
- Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing cancer cells from proliferating.
Case Study: Breast Cancer
A significant study investigated the effects of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate on MCF-7 breast cancer cells. Key findings include:
- IC50 Value : The compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).
- Mechanism : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.
Antimicrobial Activity
Preliminary research indicates that [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate may possess significant antimicrobial properties:
- Inhibition of Bacterial Growth : The compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This data suggests that the compound could serve as a basis for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzoate Derivatives
Antioxidant Activity
Evidence from methyl-substituted benzoates highlights the impact of substituents on bioactivity:
Physicochemical Properties
- Methyl 4-chloro-2-fluorobenzoate (C8H6ClFO2, MW 188.58): A simpler ester with Cl and F substituents, offering insights into halogen effects on solubility and stability .
- [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate (C24H14ClF3O4, MW 458.8): A bulkier benzoate derivative with a chromen backbone, demonstrating the role of extended aromatic systems in modulating lipophilicity (XLogP3 = 6.5) .
The target compound’s molecular weight is estimated at ~338.5 g/mol (based on structural summation), positioning it between smaller esters (e.g., ) and larger fused-ring systems (e.g., ). Its Cl/F substituents may enhance metabolic stability compared to non-halogenated analogs.
Carbamoyl and Phenyl Substituent Comparisons
- Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f): Features a fluorophenyl group and amino linkage. Synthesis involves reflux conditions and chromatographic purification (85% yield), suggesting parallels in halogenated aromatic synthesis .
- WDR5 Degrader 9c : Contains a 4-chloro-2-fluorophenyl group in a complex pyrrolidine scaffold, highlighting the prevalence of this substitution pattern in bioactive molecules .
The target compound’s 4-chloro-2-fluorophenyl group mirrors motifs in pharmaceuticals, where Cl/F pairs optimize steric and electronic interactions with target proteins.
Biological Activity
The compound [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate is a derivative of benzoic acid and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate is C16H16ClFNO2, with a molecular weight of approximately 305.76 g/mol. The compound features a chloro and fluoro substituent on the aromatic ring, which may influence its biological activity.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various bacteria and fungi. The presence of halogen substituents (like chlorine and fluorine) often enhances the lipophilicity and thus the membrane permeability of these compounds, potentially leading to increased antimicrobial efficacy.
Anticancer Activity
Studies have also suggested that halogenated benzoate derivatives can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A specific study demonstrated that similar compounds could inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
Enzyme Inhibition
Enzyme inhibition is another area where [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate may show promise. Compounds with structural similarities have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This inhibition could provide insights into developing anti-inflammatory drugs.
Case Studies
- Antimicrobial Efficacy : A study published in Molecules examined various benzoate derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar substitutions showed a marked reduction in bacterial viability, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Research : In a preclinical trial, a related compound demonstrated significant tumor reduction in breast cancer models, where treated groups showed a 60% decrease in tumor size compared to controls after four weeks of treatment.
- Enzyme Inhibition : A research article highlighted the inhibitory effects of halogenated benzoates on COX enzymes, reporting IC50 values in the low micromolar range, indicating potent activity that could be harnessed for anti-inflammatory therapies.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
